Stereochemical Purity vs. (1R,2R) Diastereomer
The target compound's (1R,2S) stereochemistry is a defined, non-racemic configuration. In contrast, the (1R,2R) diastereomer (CAS 1932010-14-4) is a different chiral entity with potentially divergent biological and synthetic properties. While both are available in high chemical purity (target: ≥97% [1]; comparator: ≥97% ), the stereochemical difference is absolute and unquantifiable by simple purity metrics. In drug discovery, even minor stereochemical variations can alter binding affinity by >100-fold [2].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (1R,2S) absolute configuration |
| Comparator Or Baseline | (1R,2R) diastereomer (CAS 1932010-14-4) |
| Quantified Difference | Not applicable (qualitative stereochemical difference) |
| Conditions | Chiral HPLC analysis; absolute configuration determined by X-ray crystallography or stereoselective synthesis |
Why This Matters
Stereochemical configuration is a critical determinant of biological activity and synthetic utility, rendering the target compound non-interchangeable with its diastereomers in asymmetric synthesis or drug candidate development.
- [1] Aladdin Scientific. tert-butyl N-[(1R, 2S)-1-ethyl-2-hydroxy-propyl]carbamate, min 97%. Product page. Accessed 2026-04-20. View Source
- [2] Singh, R., et al. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Zenodo. https://doi.org/10.5281/zenodo.10841030 View Source
